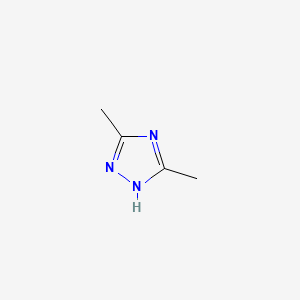

3,5-dimethyl-4H-1,2,4-triazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-3-5-4(2)7-6-3/h1-2H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYXDARQOHWBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10223662 | |

| Record name | 1H-1,2,4-Triazole, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7343-34-2 | |

| Record name | 1H-1,2,4-Triazole, 3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007343342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,5-dimethyl-4H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 3,5-dimethyl-4H-1,2,4-triazole, a key heterocyclic scaffold of interest in pharmaceutical and materials science. This document details the experimental protocols for a two-step synthesis route, presents quantitative data in a clear, tabular format, and includes visualizations of the reaction pathway to facilitate understanding.

Introduction

The 1,2,4-triazole nucleus is a crucial pharmacophore found in a wide array of biologically active compounds, exhibiting antifungal, antimicrobial, and anticancer properties. The 3,5-dimethyl substituted variant serves as a fundamental building block for the synthesis of more complex molecules. This guide focuses on a robust and accessible two-step synthesis pathway commencing from readily available starting materials. The pathway involves the initial formation of 4-amino-3,5-dimethyl-4H-1,2,4-triazole, followed by a deamination step to yield the target compound.

Synthesis Pathway Overview

The described synthesis proceeds in two main stages:

-

Synthesis of 4-amino-3,5-dimethyl-4H-1,2,4-triazole: This step involves the reaction of glacial acetic acid with hydrazine hydrate.

-

Deamination of 4-amino-3,5-dimethyl-4H-1,2,4-triazole: The amino group at the N4 position is removed to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 4-amino-3,5-dimethyl-4H-1,2,4-triazole

This procedure is adapted from a patented method for the synthesis of 4-amino-1,2,4-triazole derivatives.[1][2][3][4]

Materials:

-

Glacial acetic acid

-

85% Hydrazine hydrate

-

Amberlyst 15 resin (or other suitable acidic resin)

-

Methanol

Procedure:

-

To a reaction flask equipped with a mechanical stirrer, thermometer, and distillation apparatus, add 85% hydrazine hydrate (243.0 g, 4.12 mole) and Amberlyst 15 resin (20 g).

-

Slowly add glacial acetic acid (242.8 g, 4.04 mole) to the stirred mixture at a rate that maintains the reaction temperature below 115°C.

-

After the addition is complete, heat the reaction mixture to initiate distillation of water. Continue heating until the reaction temperature reaches 180°C.

-

Maintain the reaction mixture at 180°C for 6 hours.

-

Cool the mixture to 80°C and dissolve the contents in methanol (500 ml).

-

Remove the resin by filtration and wash it with a small amount of methanol.

-

Cool the methanol filtrate to induce precipitation of the product.

-

Collect the product by filtration and wash with cold methanol.

-

Concentrate the combined filtrates to obtain a second crop of the product.

-

Dry the combined product to yield 4-amino-3,5-dimethyl-4H-1,2,4-triazole.

Quantitative Data:

| Parameter | Value |

| Yield | 80% |

| Purity | 99.2% |

| Melting Point | 201-203°C |

Step 2: Deamination of 4-amino-3,5-dimethyl-4H-1,2,4-triazole

This protocol is based on a general method for the deamination of symmetrical 3,5-disubstituted 4-amino-1,2,4-triazoles using reductive diazotization.[5]

Materials:

-

4-amino-3,5-dimethyl-4H-1,2,4-triazole

-

Hypophosphorous acid (50%)

-

Sodium nitrite

-

Hydrochloric acid (concentrated)

-

Diethyl ether

Procedure:

-

Suspend 4-amino-3,5-dimethyl-4H-1,2,4-triazole in a mixture of hypophosphorous acid and concentrated hydrochloric acid at 0-5°C.

-

Slowly add a solution of sodium nitrite in water to the stirred suspension, maintaining the temperature below 5°C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1 hour, and then allow it to warm to room temperature.

-

Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) to a pH of approximately 7.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound.

Quantitative Data:

Data Presentation

Reactant and Product Summary

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | Starting Material |

| Hydrazine Hydrate (85%) | H₆N₂O | 50.06 | Starting Material |

| 4-amino-3,5-dimethyl-4H-1,2,4-triazole | C₄H₈N₄ | 112.13 | Intermediate |

| This compound | C₄H₇N₃ | 97.12 | Final Product |

Spectroscopic Data for this compound

Definitive experimental spectroscopic data for the final product is not extensively reported in readily available literature. However, based on the known spectra of similar 1,2,4-triazole derivatives, the following are the expected characteristic signals.

Expected ¹H NMR (in CDCl₃):

-

A singlet for the two methyl groups (CH₃ ), likely in the range of δ 2.3-2.5 ppm.

-

A broad singlet for the N-H proton, which may be solvent-dependent and could appear over a wide range, potentially downfield.

Expected ¹³C NMR (in CDCl₃):

-

A signal for the methyl carbons (C H₃), likely in the range of δ 10-15 ppm.

-

A signal for the C3 and C5 carbons of the triazole ring, likely in the range of δ 150-160 ppm.

Logical Workflow and Diagrams

The experimental workflow can be visualized as a sequential process involving reaction, workup, and purification for each step.

Conclusion

This technical guide outlines a practical and efficient two-step synthesis pathway for this compound. The provided experimental protocols, based on established literature, offer a clear roadmap for researchers in the fields of medicinal chemistry and materials science. The synthesis of the key intermediate, 4-amino-3,5-dimethyl-4H-1,2,4-triazole, is well-defined with good reported yields and purity. The subsequent deamination, while requiring adaptation from a general procedure, presents a viable route to the final product. Further optimization of the deamination step and detailed spectroscopic characterization of the final compound are recommended for future work.

References

- 1. chemmethod.com [chemmethod.com]

- 2. researchgate.net [researchgate.net]

- 3. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]

- 4. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Spectroscopic Characterization of 3,5-dimethyl-4H-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 3,5-dimethyl-4H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail the expected spectroscopic data, experimental protocols for obtaining this data, and visualizations to aid in understanding the molecular structure and characterization workflow.

Molecular Structure and Characterization Workflow

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, functional groups, and connectivity of the atoms. The general workflow for characterization is outlined below.

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide key information about the chemical environment of the protons and carbon atoms.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~2.3 | Singlet | -CH₃ |

| ¹H | ~11.5 (broad) | Singlet | N-H |

| ¹³C | ~155 | - | C=N |

| ¹³C | ~15 | - | -CH₃ |

Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of the solid this compound sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final volume of about 0.6 mL in a clean, dry vial.[1] The concentration should ideally be between 10-50 mM for ¹H NMR and 50-200 mM for ¹³C NMR.[2]

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are present. The liquid column height should be approximately 4-5 cm.[1]

-

Cap the NMR tube securely.[2]

Instrument Parameters (General):

-

Spectrometer: A 400 or 500 MHz NMR spectrometer is typically used.[3]

-

¹H NMR:

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Spectral width: Appropriate for the expected chemical shift range.

-

-

¹³C NMR:

-

Number of scans: 1024 or more, depending on the sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Proton decoupling is applied to simplify the spectrum.

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 2: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | N-H stretch | Triazole ring |

| 2950 - 2850 | C-H stretch | Methyl groups |

| 1600 - 1450 | C=N and N=N stretch | Triazole ring |

| 1450 - 1350 | C-H bend | Methyl groups |

Note: The N-H stretching band may be broad due to hydrogen bonding.

Experimental Protocol for FT-IR Spectroscopy (Thin Solid Film Method)

-

Obtain a clean, dry salt plate (e.g., NaCl or KBr).

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene chloride or acetone.[4]

-

Apply a drop of the solution to the surface of the salt plate and allow the solvent to evaporate, leaving a thin film of the solid compound.[4]

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. For 1,2,4-triazoles, a weak absorption is generally observed in the UV region. A review article notes that the unsubstituted 1,2,4-triazole has a very weak absorption at 205 nm, and a bathochromic (to longer wavelength) shift is observed for 3,5-dimethyl-1,2,4-triazole.[5][6]

Table 3: Expected UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Ethanol or Methanol | ~210 - 230 | To be determined experimentally |

Experimental Protocol for UV-Vis Spectroscopy

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol or methanol).

-

Prepare a series of dilutions from the stock solution.

-

Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a blank.

-

Fill a second cuvette with the sample solution.

-

Record the absorbance spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Table 4: Expected Mass Spectrometric Data for this compound

| Ionization Mode | m/z (relative intensity) | Assignment |

| EI or ESI | 97 | [M]⁺ or [M+H]⁺ (Molecular Ion) |

| EI or ESI | To be determined | Fragment ions |

Note: The molecular weight of C₄H₇N₃ is 97.12 g/mol .

Experimental Protocol for Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) for electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[7]

Instrument Parameters (General for ESI-MS):

-

Ion Source: Electrospray Ionization (ESI) is a common "soft" ionization technique suitable for polar molecules like triazoles.[7]

-

Polarity: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

-

Scan Range: A suitable mass-to-charge ratio (m/z) range should be selected to include the expected molecular ion.

-

Fragmentation: For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by inducing fragmentation of the molecular ion.[8]

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to deduce the structure of the fragments and infer the connectivity of the parent molecule. Common fragmentation pathways for 1,2,4-triazoles involve ring cleavage.[8]

Logical Relationships in Spectroscopic Data

The data obtained from these different spectroscopic techniques are complementary and can be logically interconnected to confirm the structure of this compound.

Caption: Logical flow from spectroscopic data to the final structure confirmation.

References

An In-depth Technical Guide on the Crystal Structure Analysis of 3,5-dimethyl-4H-1,2,4-triazole and its Analogs

For Researchers, Scientists, and Drug Development Professionals

While a specific crystal structure determination for 3,5-dimethyl-4H-1,2,4-triazole is not publicly available in crystallographic databases, this guide provides a comprehensive analysis of the crystallographic characteristics of closely related 1,2,4-triazole derivatives. The principles, experimental protocols, and structural data presented herein offer valuable insights for the study of this compound and its potential applications in drug development and materials science. This document leverages data from analogous structures to illustrate the key features of the 1,2,4-triazole core in the solid state.

Introduction to 1,2,4-Triazoles

1,2,4-Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms at positions 1, 2, and 4. This scaffold is a crucial pharmacophore in a wide range of therapeutic agents, including antifungal, antiviral, and anticancer drugs. The biological activity of these compounds is intrinsically linked to their three-dimensional structure and intermolecular interactions, making crystal structure analysis a critical component of their development. The 1,2,4-triazole ring can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H tautomer being generally more stable[1].

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the analysis of its diffraction pattern.

The synthesis of 1,2,4-triazole derivatives can be achieved through various methods. A common approach involves the cyclization of hydrazides with appropriate reagents. For instance, N-rich triazole derivatives can be synthesized from diaminoguanidine hydrochloride as a starting material[2].

General Synthesis of Substituted 4H-1,2,4-triazoles:

A versatile method for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles involves the reaction of secondary amides and hydrazides, activated by triflic anhydride, followed by microwave-induced cyclodehydration. Another environmentally friendly approach utilizes the ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes in a recyclable reaction medium like polyethylene glycol.

Crystallization:

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent. For many triazole derivatives, ethanol is a suitable solvent, and plate-like colorless crystals can be obtained at room temperature over several hours to days[2].

This is the definitive method for determining the crystal structure of a compound. The process involves the following key steps:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected using a detector as the crystal is rotated. Data is often collected at a controlled temperature, such as 293 K, using Mo Kα radiation.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a model of the molecule, which is subsequently refined to best fit the experimental data.

Crystal Structure Analysis of 1,2,4-Triazole Analogs

In the absence of specific data for this compound, we present the crystallographic data for closely related compounds to infer the likely structural characteristics.

The crystal structure of 4-amino-3,5-di-2-pyridyl-4H-1,2,4-triazole reveals a nearly planar molecule. The central triazole ring forms small dihedral angles with the planes of the two pyridyl rings, indicating a relatively flat conformation[3]. The crystal packing is stabilized by weak C-H···π and C-H···N interactions[3].

Table 1: Crystallographic Data for 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole [3]

| Parameter | Value |

| Chemical Formula | C₁₂H₁₀N₆ |

| Molecular Weight | 238.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.6191 (2) |

| b (Å) | 14.7136 (4) |

| c (Å) | 11.4703 (4) |

| β (°) | 95.474 (2) |

| Volume (ų) | 1112.01 (6) |

| Z | 4 |

| Temperature (K) | 293 (2) |

| Radiation | Mo Kα |

A study on a C17H15N3OCl2 triazole derivative provides another example of the crystallographic features of this class of compounds. The crystal structure is characterized by a monoclinic system and is stabilized by extensive three-dimensional networks arising from π-π interactions[4].

Table 2: Crystallographic Data for a C17H15N3OCl2 1,2,4-Triazol-5(4H)-one Derivative [4]

| Parameter | Value |

| Chemical Formula | C₁₇H₁₅N₃OCl₂ |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 8.1479 (17) |

| b (Å) | 7.9177 (17) |

| c (Å) | 25.774 (5) |

| β (°) | 92.976 (4) |

This compound, featuring two linked triazole rings, crystallizes in a monoclinic system. The dihedral angle between the two triazole rings is minimal, at 2.97 (1)°[5]. The crystal structure is stabilized by a network of hydrogen bonds involving the triazole rings and a water molecule of hydration[5].

Table 3: Crystallographic Data for 4-(1H-1,2,4-Triazol-3-yl)-4H-1,2,4-triazole monohydrate [5]

| Parameter | Value |

| Chemical Formula | C₄H₆N₆O |

| Molecular Weight | 154.15 |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 3.8716 (3) |

| b (Å) | 15.8019 (14) |

| c (Å) | 10.8874 (9) |

| β (°) | 91.785 (1) |

| Volume (ų) | 665.75 (10) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα |

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and crystal structure analysis of a 1,2,4-triazole derivative.

Caption: Experimental workflow for crystal structure analysis.

Conclusion

While the specific crystal structure of this compound remains to be determined, analysis of its close analogs provides significant insights into the expected structural features. The 1,2,4-triazole core typically forms a planar ring structure, and the overall molecular conformation and crystal packing are dictated by the nature of the substituents. Intermolecular forces such as hydrogen bonding and π-π stacking play a crucial role in stabilizing the crystal lattice. The experimental protocols outlined in this guide provide a robust framework for researchers aiming to elucidate the crystal structure of this compound or other novel triazole derivatives. Such studies are fundamental to understanding the structure-activity relationships that govern the biological and material properties of this important class of compounds.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3,5-dimethyl-4H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-dimethyl-4H-1,2,4-triazole is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of the 1,2,4-triazole scaffold, it serves as a versatile building block for the synthesis of a wide range of biologically active molecules. The 1,2,4-triazole nucleus is a key pharmacophore found in numerous approved drugs, exhibiting a broad spectrum of activities including antifungal, antiviral, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its role in modulating cellular signaling pathways.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for researchers.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇N₃ | [1][2] |

| Molecular Weight | 97.12 g/mol | [1][2] |

| CAS Number | 7343-34-2 | [1][2] |

| Appearance | White to off-white solid/crystals | [3] |

| Melting Point | 142-146 °C | [3] |

| Boiling Point | Not readily available | |

| Solubility | Soluble in water and polar organic solvents | |

| pKa | Not readily available |

Table 2: Spectroscopic Data (Predicted and from Related Compounds)

| Technique | Key Features | Source(s) |

| ¹H NMR (DMSO-d₆) | ~2.2 ppm (s, 6H, 2 x CH₃), ~11.5 ppm (br s, 1H, NH) | [4][5] |

| ¹³C NMR (DMSO-d₆) | ~10 ppm (CH₃), ~155 ppm (C=N) | [4][5] |

| Infrared (IR) | ~3100-3000 cm⁻¹ (N-H stretch), ~2950-2850 cm⁻¹ (C-H stretch), ~1600-1500 cm⁻¹ (C=N stretch) | [6][7][8] |

| Mass Spectrometry (MS) | Molecular ion (M⁺) peak at m/z = 97 | [9] |

Experimental Protocols

Synthesis of this compound via Pellizzari Reaction

The Pellizzari reaction provides a classical and effective method for the synthesis of 3,5-disubstituted-1,2,4-triazoles through the condensation of an acylhydrazide with an amide.[10][11][12]

Materials:

-

Acetohydrazide

-

Acetamide

-

High-boiling point solvent (e.g., glycerol or diphenyl ether), or neat conditions

-

Ethanol (for recrystallization)

-

Hydrochloric acid (dilute, for washing)

-

Sodium bicarbonate (saturated solution, for washing)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine equimolar amounts of acetohydrazide and acetamide.

-

The reaction can be performed neat or in a high-boiling point solvent. For a neat reaction, gently heat the mixture in an oil bath.

-

Slowly raise the temperature to 150-180 °C. The reaction mixture will melt and then begin to reflux.

-

Maintain the reaction at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The crude product will solidify.

-

The solid is then triturated with a small amount of cold ethanol and filtered.

-

The crude solid is washed sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution to remove any unreacted starting materials and acidic or basic impurities.

-

The product is then recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Logical Workflow for Pellizzari Synthesis

Caption: Workflow for the synthesis of this compound.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum is expected to show a singlet for the two equivalent methyl groups and a broad singlet for the N-H proton.[4][13]

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show distinct signals for the methyl carbons and the two equivalent carbons of the triazole ring.[4][13]

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the solid sample using a KBr pellet or an ATR accessory. Key vibrational bands corresponding to N-H, C-H, and C=N bonds should be identified.[6][8]

Mass Spectrometry (MS):

-

Obtain the mass spectrum using an appropriate ionization technique (e.g., ESI or EI). The molecular ion peak corresponding to the molecular weight of the compound should be observed.[9]

Melting Point Determination:

-

The melting point of the purified, dry solid is determined using a standard melting point apparatus. A sharp melting range is indicative of high purity.

Biological Activity and Signaling Pathways

Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities. Recent studies have highlighted the role of a 3,5-dimethyl substituted 1,2,4-triazole derivative as a neuroprotectant through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[14][15][16]

Nrf2 Signaling Pathway Activation: Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of activators, such as the 3,5-dimethyl-1,2,4-triazole derivative, the interaction between Nrf2 and Keap1 is disrupted. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein expression. This cascade ultimately enhances the cell's ability to combat oxidative stress.[15][17]

Caption: Activation of the Nrf2 signaling pathway by a 3,5-dimethyl-1,2,4-triazole derivative.

Conclusion

This compound is a compound of significant interest due to its foundational role in the synthesis of medicinally relevant molecules. Its straightforward synthesis and the potential for its derivatives to modulate key cellular pathways, such as the Nrf2 antioxidant response, underscore its importance in drug discovery and development. This guide provides a solid foundation of its chemical and physical properties, along with practical experimental guidance, to aid researchers in their exploration of this versatile heterocyclic scaffold.

References

- 1. crescentchemical.com [crescentchemical.com]

- 2. danabiosci.com [danabiosci.com]

- 3. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 4. elar.urfu.ru [elar.urfu.ru]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. ijsr.net [ijsr.net]

- 7. ijrpc.com [ijrpc.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 13. rsc.org [rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential Nrf2 activators for the treatment of cerebral ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-dimethyl-4H-1,2,4-triazole: Identification, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-dimethyl-4H-1,2,4-triazole, a heterocyclic compound of interest in various chemical and pharmaceutical research areas. The document details its chemical identity, including its CAS number, molecular formula, and molecular weight. It outlines a classical synthetic approach and presents key physicochemical and spectroscopic data for its characterization. While the broader class of 1,2,4-triazoles is known for significant pharmacological activities, this guide focuses on the fundamental properties of the 3,5-dimethyl substituted core, providing a foundational resource for researchers.

Chemical Identification and Properties

This compound is a five-membered aromatic heterocycle containing three nitrogen atoms and two carbon atoms, with methyl groups substituted at positions 3 and 5.

| Property | Value | Source(s) |

| CAS Number | 7343-34-2 | [1][2] |

| Molecular Formula | C₄H₇N₃ | |

| Molecular Weight | 97.12 g/mol | |

| Physical Form | Solid | |

| Melting Point | 142-146 °C | |

| Boiling Point | 260 °C | [1] |

| SMILES | CC1=NN=C(C)N1 | |

| InChI Key | XYYXDARQOHWBPO-UHFFFAOYSA-N |

Synthesis of this compound

Conceptual Synthetic Pathway: Pellizzari Reaction

The Pellizzari reaction involves the condensation of an acylhydrazide with an amide at high temperatures. For the synthesis of this compound, this would conceptually involve the reaction of acetohydrazide with acetamide.

Experimental Protocol (General, adapted from classical methods):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of acetamide and acetohydrazide.

-

Heating: Heat the mixture under a nitrogen atmosphere to a high temperature, typically in the range of 200-250 °C.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The evolution of water vapor is an indicator of the reaction proceeding.

-

Work-up and Purification: After completion, the reaction mixture is cooled to room temperature. The crude solid product is then purified, typically by recrystallization from a suitable solvent such as ethanol or water, to yield the final this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the two equivalent methyl groups (C-CH₃) and a broad singlet for the N-H proton of the triazole ring. The chemical shift of the methyl protons would likely be in the range of 2.0-2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum would show two distinct signals: one for the methyl carbons and another for the equivalent carbons of the triazole ring.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for N-H stretching (a broad band around 3100-3300 cm⁻¹), C-H stretching of the methyl groups (around 2900-3000 cm⁻¹), and C=N and N=N stretching vibrations within the aromatic triazole ring (typically in the 1400-1600 cm⁻¹ region).

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) would be expected to show a prominent molecular ion peak (M⁺) at m/z 97. Subsequent fragmentation may involve the loss of methyl radicals or ring cleavage.

Biological Activity and Applications in Drug Development

The 1,2,4-triazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[3][4] The nitrogen atoms of the triazole ring are excellent hydrogen bond acceptors and can coordinate with metal ions in metalloenzymes, a key interaction for the mechanism of action of many triazole-based drugs.[5]

For instance, in antifungal agents like fluconazole, the triazole moiety inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5] In the context of anticancer drug development, 1,2,4-triazole derivatives have been investigated for their ability to inhibit various kinases and other signaling pathways involved in cell proliferation.[6]

While extensive research has been conducted on various substituted 1,2,4-triazoles, specific biological activity or signaling pathway modulation by this compound itself is not well-documented in the recent scientific literature. Its primary role appears to be as a synthetic intermediate for the construction of more complex, biologically active molecules.[7] Researchers may use this core structure as a starting point for developing new derivatives with potential therapeutic applications.

References

- 1. This compound | 7343-34-2 [chemicalbook.com]

- 2. elar.urfu.ru [elar.urfu.ru]

- 3. mdpi.com [mdpi.com]

- 4. Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

Tautomeric Forms of 3,5-Dimethyl-1,2,4-triazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. The specific substitution pattern on the triazole ring significantly influences its physicochemical properties and, consequently, its biological function. 3,5-dimethyl-1,2,4-triazole, a symmetrically substituted derivative, exhibits prototropic tautomerism, a phenomenon where isomers, known as tautomers, readily interconvert through the migration of a proton. Understanding the tautomeric landscape of this molecule is critical for drug design, as the predominant tautomeric form dictates its hydrogen bonding capabilities, polarity, and overall shape, which in turn govern its interactions with biological targets.

This technical guide provides a comprehensive overview of the tautomeric forms of 3,5-dimethyl-1,2,4-triazole, detailing the theoretical and experimental methodologies for their investigation. It includes a summary of available quantitative data for closely related compounds to infer the behavior of the title molecule and presents detailed experimental and computational protocols.

Tautomeric Forms of 3,5-Dimethyl-1,2,4-triazole

Due to the arrangement of nitrogen atoms in the 1,2,4-triazole ring, 3,5-dimethyl-1,2,4-triazole can exist in three potential prototropic tautomeric forms: 1H, 2H, and 4H. The position of the mobile proton defines each tautomer. The equilibrium between these forms is influenced by various factors, including the physical state (solid or solution), solvent polarity, temperature, and the electronic nature of the substituents.

The three tautomers are:

-

3,5-dimethyl-1H-1,2,4-triazole: The proton is located on the N1 nitrogen atom.

-

3,5-dimethyl-2H-1,2,4-triazole: The proton is located on the N2 nitrogen atom. Due to the symmetry of the 3,5-dimethyl substitution, this is a single species.

-

3,5-dimethyl-4H-1,2,4-triazole: The proton is located on the N4 nitrogen atom.

Quantitative Analysis of Tautomer Stability

For many C-substituted 1,2,4-triazoles, the 1H- and 2H-tautomers are generally more stable than the 4H-tautomer.[1] The relative stability between the 1H and 2H forms is often influenced by the electronic properties of the substituents. Electron-donating groups, such as methyl groups, are expected to influence the electron density of the ring and thus the preferred position of the proton.

The following table presents a generalized summary of expected trends and available data for similar compounds to guide the understanding of 3,5-dimethyl-1,2,4-triazole tautomerism.

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Key Structural Features (Calculated) | Expected 1H NMR Chemical Shifts (ppm) | Expected 13C NMR Chemical Shifts (ppm) |

| 1H-3,5-dimethyl-1,2,4-triazole | Generally low | Asymmetric N-N and N-C bond lengths | N-H: broad, downfield; C-CH3: distinct signals | C3 & C5: distinct signals |

| 2H-3,5-dimethyl-1,2,4-triazole | Often comparable to 1H | Symmetric C3-N2 and C5-N2 bonds | N-H: broad, downfield; C-CH3: equivalent signals | C3 & C5: equivalent signals |

| 4H-3,5-dimethyl-1,2,4-triazole | Generally higher | Symmetric C3-N4 and C5-N4 bonds | N-H: broad, downfield; C-CH3: equivalent signals | C3 & C5: equivalent signals |

Note: The data in this table is illustrative and based on general trends for 1,2,4-triazole derivatives. Specific experimental or computational data for 3,5-dimethyl-1,2,4-triazole is required for precise values.

Experimental Protocols for Tautomer Characterization

A combination of spectroscopic and crystallographic techniques is employed to experimentally investigate the tautomeric forms of 3,5-dimethyl-1,2,4-triazole.

Synthesis of this compound

A common method for the synthesis of 3,5-disubstituted-4H-1,2,4-triazoles involves the cyclization of hydrazides with nitriles or the reaction of amidrazones with carboxylic acids. A general procedure is as follows:

-

Reaction Setup: A mixture of a suitable hydrazide (e.g., acethydrazide) and an appropriate nitrile (e.g., acetonitrile) is heated in the presence of a base or under high temperature and pressure.

-

Reaction Conditions: The reaction is typically carried out in a solvent such as ethanol or in a neat mixture.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the desired this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[2] The chemical shifts of protons and carbons are sensitive to the electronic environment, which differs between tautomers.

Protocol for 1H and 13C NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of 3,5-dimethyl-1,2,4-triazole in a deuterated solvent (e.g., DMSO-d6, CDCl3, or methanol-d4) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Data Acquisition: Acquire 1H and 13C NMR spectra on a high-resolution NMR spectrometer. For 1H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For 13C NMR, longer acquisition times or the use of polarization transfer techniques (e.g., DEPT) may be necessary.

-

Data Analysis:

-

Chemical Shift Analysis: Compare the observed chemical shifts with those predicted by computational methods for each tautomer. The symmetry of the molecule in the 2H and 4H forms would lead to equivalent signals for the two methyl groups, whereas the 1H form would show distinct signals.

-

Quantitative Analysis: If distinct signals for different tautomers are observed and the exchange rate is slow on the NMR timescale, the relative integration of the signals can be used to determine the tautomer population ratio.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state, including the precise location of the proton and detailed bond lengths and angles.

Protocol for X-ray Crystal Structure Determination:

-

Crystal Growth: Grow single crystals of 3,5-dimethyl-1,2,4-triazole suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent or by slow cooling of a hot, saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα or Cu Kα).

-

Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain a final structural model. The location of the hydrogen atom on the triazole ring will definitively identify the tautomeric form present in the crystal lattice. A crystal structure of 3,4,5-trimethyl-1,2,4-triazole trihydrate has been reported, which was identified as the trihydrate of 3,5-dimethyl-1,2,4-triazole.

Computational Chemistry Methods

Quantum chemical calculations are essential for predicting the relative stabilities of tautomers and for interpreting experimental spectroscopic data.

Protocol for DFT Calculations:

-

Model Building: Construct the 3D structures of the 1H, 2H, and 4H tautomers of 3,5-dimethyl-1,2,4-triazole using molecular modeling software.

-

Geometry Optimization and Frequency Calculation: Perform geometry optimizations for each tautomer in the gas phase and in various solvents using a suitable Density Functional Theory (DFT) functional (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311++G(d,p)).[3] The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for studying tautomerism in solution.[4]

-

Energy Calculation: Calculate the relative electronic energies, enthalpies, and Gibbs free energies of the optimized tautomers. The relative Gibbs free energies provide the most accurate prediction of the tautomer populations at a given temperature.

-

Spectroscopic Prediction: Calculate the NMR chemical shifts (using the GIAO method) and UV-Vis absorption spectra (using TD-DFT) for each optimized tautomer. These predicted spectra can then be compared with experimental data to aid in the assignment of the predominant tautomer.

Visualizing Methodologies

The following diagrams illustrate the logical workflows for the investigation of tautomerism in 3,5-dimethyl-1,2,4-triazole.

Caption: Integrated workflow for the study of tautomerism.

Caption: Detailed computational workflow for tautomer analysis.

Conclusion

The tautomerism of 3,5-dimethyl-1,2,4-triazole is a crucial aspect of its chemical behavior with significant implications for its application in drug discovery and materials science. While a definitive experimental and computational study focused solely on this molecule is not extensively reported, the principles and methodologies are well-established for the broader class of 1,2,4-triazole derivatives. A combined approach, integrating synthesis, spectroscopic characterization (NMR, UV-Vis), X-ray crystallography, and computational modeling, is essential for a comprehensive understanding of the tautomeric equilibria. This guide provides the foundational knowledge and detailed protocols necessary for researchers to undertake such investigations, ultimately enabling the rational design of novel molecules with tailored properties. Future studies providing specific quantitative data for the tautomers of 3,5-dimethyl-1,2,4-triazole will be invaluable to the scientific community.

References

Computational Modeling of 3,5-dimethyl-4H-1,2,4-triazole: A Technical Guide

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the computational modeling of the 3,5-dimethyl-4H-1,2,4-triazole core. The 1,2,4-triazole moiety is a foundational scaffold in medicinal chemistry, exhibiting a wide range of biological activities including antifungal, anticancer, antimicrobial, and anticonvulsant properties.[1] Computational techniques such as Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) are pivotal in understanding the physicochemical properties and biological interactions of 1,2,4-triazole derivatives, thereby guiding the rational design of novel therapeutic agents.[1]

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations provide valuable insights into its optimized geometry, vibrational frequencies, and electronic properties, which are crucial for predicting its reactivity and spectroscopic behavior.

Experimental Protocols

Geometry Optimization and Vibrational Frequency Analysis: The molecular geometry of this compound can be optimized in the ground state using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and the 6-31G(d) basis set.[2] This level of theory has been shown to accurately reproduce experimental crystal structures of related 1,2,4-triazole derivatives.[2] Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (absence of imaginary frequencies) and to allow for the assignment of characteristic infrared (IR) and Raman vibrational modes.[2][3]

Electronic Properties Calculation: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of the molecule.[1] Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.[1][2]

Data Presentation

While specific experimental and fully calculated spectral data for the parent this compound are not detailed in the provided search results, Table 1 presents typical quantum chemical parameters calculated for a representative 1,2,4-triazole derivative using DFT. These parameters offer a baseline for what to expect in a computational analysis of the core structure.

Table 1: Representative DFT-Calculated Quantum Chemical Parameters for a 1,2,4-Triazole Derivative

| Parameter | Value | Reference |

|---|---|---|

| HOMO Energy | Varies (e.g., -6.5 eV) | [1][2] |

| LUMO Energy | Varies (e.g., -1.5 eV) | [1][2] |

| HOMO-LUMO Gap (ΔE) | Varies (e.g., 5.0 eV) | [1][2] |

| Dipole Moment | Varies (e.g., 3.0 D) | [3] |

Note: The values presented are illustrative and can vary significantly based on the specific derivative and the computational method employed.

Visualization

Molecular Docking Studies

Molecular docking is a computational method that predicts the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein. This technique is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action. Derivatives of 1,2,4-triazole have been extensively studied as inhibitors of various enzymes, including aromatase and tubulin.[4]

Experimental Protocols

Ligand and Receptor Preparation: The three-dimensional structure of this compound is first optimized using a suitable method, such as DFT. The crystal structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

Docking Simulation: Software such as AutoDock is commonly used for molecular docking studies.[4] A grid box is defined around the active site of the target protein to encompass the binding pocket. The ligand is then allowed to flexibly dock into the defined active site. The simulation generates multiple binding poses, which are ranked based on their predicted binding energies.

Analysis of Results: The docking results are analyzed to identify the most favorable binding pose, characterized by the lowest binding energy. The intermolecular interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of binding.

Data Presentation

Table 2 provides representative binding energy values from molecular docking studies of various 1,2,4-triazole derivatives against different biological targets. These values indicate the potential binding affinity of this class of compounds.

Table 2: Representative Molecular Docking Results for 1,2,4-Triazole Derivatives

| Derivative Class | Target Protein | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Anticancer Agents | Aromatase | -9.04 to -9.96 | [4] |

| Anticancer Agents | Tubulin | -6.23 to -7.54 | [4] |

| Antifungal Agents | Lanosterol 14α-demethylase | High Probability of Influence | [5] |

| EGFR Inhibitors | EGFR | Varies | [6] |

Note: Lower binding energy values typically indicate higher binding affinity.

Visualization

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. 3D-QSAR methods, such as k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), are used to build predictive models for the biological activity of novel compounds based on their three-dimensional properties.

Experimental Protocols

Dataset Preparation: A dataset of 1,2,4-triazole derivatives with known biological activities (e.g., anticancer activity) is compiled.[7] The dataset is typically divided into a training set, used to build the QSAR model, and a test set, used to validate the model's predictive ability.[7]

Molecular Modeling and Alignment: The 3D structures of all compounds in the dataset are generated and optimized. The molecules are then aligned based on a common substructure, which is this compound in this case.

Descriptor Calculation and Model Generation: Steric and electrostatic field descriptors are calculated for each molecule. A QSAR model is then generated using statistical methods like the genetic algorithm (GA) to select the most relevant descriptors and build a relationship between these descriptors and the biological activity.[7]

Model Validation: The predictive power of the generated QSAR model is assessed using internal and external validation techniques. Key statistical parameters include the squared correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (pred_r²) for the test set.[7]

Data Presentation

Table 3 summarizes the statistical results of a representative 3D-QSAR study on a series of 1,2,4-triazole derivatives with anticancer activity. High values for r², q², and pred_r² indicate a robust and predictive QSAR model.

Table 3: Statistical Results of a Representative 3D-QSAR Study on 1,2,4-Triazole Derivatives

| Parameter | Value | Description | Reference |

|---|---|---|---|

| r² (squared correlation coefficient) | 0.8713 | Goodness of fit of the model | [7] |

| q² (cross-validated r²) | 0.7445 | Internal predictive ability | [7] |

| pred_r² (predictive r²) | 0.8109 | External predictive ability | [7] |

Note: These values are from a specific study on 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives and serve as an example of a successful QSAR model.

Visualization

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijcrcps.com [ijcrcps.com]

- 5. Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 6. Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint of 3,5-dimethyl-4H-1,2,4-triazole: A Technical Guide for Researchers

An in-depth exploration into the computational and experimental characteristics of 3,5-dimethyl-4H-1,2,4-triazole, this technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development. This document provides a detailed overview of the molecule's structural, electronic, and vibrational properties through quantum chemical calculations, alongside established experimental protocols for its synthesis and characterization.

The 1,2,4-triazole moiety is a fundamental scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents exhibiting diverse biological activities, including antifungal, anticancer, and antimicrobial properties.[1] Understanding the intrinsic properties of its derivatives at a molecular level is crucial for the rational design of new and more effective drugs. This guide focuses on the this compound, providing a foundational dataset for further research and development.

Molecular Structure and Properties

This compound is a five-membered heterocyclic compound containing three nitrogen atoms and two carbon atoms, with methyl groups substituted at positions 3 and 5. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₇N₃ | [2] |

| Molecular Weight | 97.12 g/mol | [2] |

| Melting Point | 142-146 °C | [2] |

| Appearance | White to Almost white powder/crystal | [3] |

Quantum Chemical Calculations

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and properties of molecules.[1] For this compound, computational studies, typically employing methods like B3LYP with a 6-31G(d) basis set, provide valuable insights into its geometry, vibrational modes, and electronic characteristics.[4]

Optimized Molecular Geometry

(Note: A table with specific calculated bond lengths and angles for this compound would be presented here if the data were available in the search results.)

Vibrational Frequencies

Vibrational spectroscopy, including Infrared (IR) spectroscopy, is a key technique for molecular characterization. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra. The calculated vibrational frequencies for 1,2,4-triazole derivatives generally show good agreement with experimental values.[4]

(Note: A table comparing experimental and calculated vibrational frequencies for this compound would be presented here if the data were available in the search results.)

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability.[1]

(Note: A table with the calculated HOMO, LUMO, and HOMO-LUMO gap energies for this compound would be presented here if the data were available in the search results.)

Thermodynamic Properties

Quantum chemical calculations can also predict the thermodynamic properties of a molecule, such as its enthalpy of formation. These values are important for understanding the molecule's stability and reactivity.

(Note: A table with calculated thermodynamic properties of this compound would be presented here if the data were available in the search results.)

Experimental Protocols

Synthesis of 1,2,4-Triazole Derivatives

A general and widely used method for the synthesis of 3,5-disubstituted-1,2,4-triazoles involves the condensation of an acyl hydrazide with an amidine, followed by thermal cyclization.[5] Another common route is the Pellizzari reaction, which involves the reaction of an amide and an acyl hydrazide.[6]

A plausible synthesis route for this compound could involve the reaction of acetohydrazide with acetonitrile. For the synthesis of related 4-amino-3,5-dimethyl-1,2,4-triazole, specific protocols are available.[7]

Characterization

Standard analytical techniques are employed to confirm the structure and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. For related 1,2,4-triazole derivatives, characteristic chemical shifts are well-documented.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectra of 1,2,4-triazole derivatives show characteristic absorption bands for N-H, C-H, C=N, and N-N stretching vibrations.[7]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern.

Computational Workflow

The quantum chemical calculations detailed in this guide follow a standard computational workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. crescentchemical.com [crescentchemical.com]

- 3. 3,5-Dimethyl-1,2,4-triazole | 7343-34-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. ijsr.net [ijsr.net]

- 6. This compound 7343-34-2 [sigmaaldrich.com]

- 7. elar.urfu.ru [elar.urfu.ru]

A Technical Guide to the Initial Biological Activity Screening of 3,5-Dimethyl-4H-1,2,4-triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation for the initial biological activity screening of 3,5-dimethyl-4H-1,2,4-triazole derivatives. The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and antioxidant effects. This document outlines key experimental protocols, presents available quantitative data for derivatives of the this compound core, and offers visualizations of experimental workflows to aid in research and development.

General Workflow for Biological Activity Screening

The initial screening of a new chemical entity, such as a this compound derivative, follows a structured pipeline to efficiently assess its potential therapeutic value. This process begins with the synthesis of the compound, followed by a series of in vitro assays to determine its biological effects against various targets.

Anticancer Activity Screening

The evaluation of cytotoxic effects against cancer cell lines is a primary step in identifying potential anticancer agents. Schiff bases synthesized from 4-amino-3,5-dimethyl-1,2,4-triazole have demonstrated promising anticancer activity.[1][2]

Data Presentation: Cytotoxicity of this compound Schiff Base Derivatives

The cytotoxic activity of newly synthesized Schiff bases was evaluated against human lung carcinoma (A549), breast carcinoma (BT549), prostate adenocarcinoma (PC3), and non-cancerous mouse preadipocytes (3T3-L1) using the MTT assay.[1] The results are presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Compound ID | Target Cell Line | IC₅₀ (µM)[1] |

| Compound 4 | A549 (Lung Carcinoma) | 25 |

| BT549 (Breast Carcinoma) | 20 | |

| PC3 (Prostate Adenocarcinoma) | 35 | |

| 3T3-L1 (Preadipocytes) | >100 | |

| Tamoxifen | A549 (Lung Carcinoma) | 55 |

| (Positive Control) | BT549 (Breast Carcinoma) | 55 |

| PC3 (Prostate Adenocarcinoma) | 60 | |

| 3T3-L1 (Preadipocytes) | 35 |

Note: Compound 4 is a Schiff base derived from 4-amino-3,5-dimethyl-1,2,4-triazole and 2,2'-bipyridine-6,6'-dicarboxaldehyde. A higher IC₅₀ value indicates lower cytotoxicity. The selectivity of Compound 4 is notable, as it shows significant cytotoxicity against cancer cell lines while being less toxic to the non-cancerous 3T3-L1 cells.[1][2]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[4] The amount of formazan produced is proportional to the number of viable cells.[5]

Materials:

-

MTT solution (5 mg/mL in sterile PBS)

-

Cell culture medium (e.g., RPMI-1640)

-

Test compounds dissolved in DMSO

-

Solubilization solution (e.g., DMSO, isopropanol, or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Tamoxifen).

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C with 5% CO₂.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.[3]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Antimicrobial Activity Screening

Derivatives of 1,2,4-triazole are widely recognized for their potent antibacterial and antifungal properties. The initial screening typically involves determining the susceptibility of various microbial strains to the test compounds.

Data Presentation: Antibacterial Activity of a Cu-3,5-dimethyl-1,2,4-triazole MOF

A metal-organic framework (MOF) synthesized using 3,5-dimethyl-1,2,4-triazole and copper has been shown to exhibit significant antibacterial properties. The activity was assessed using the disc diffusion method.

| Compound | Target Microorganism | Inhibition Zone Diameter (mm)[7] |

| Cu-3,5-dimethyl-1,2,4-triazole MOF | Staphylococcus aureus | 40.17 |

Note: This result indicates a very high level of antibacterial activity against the Gram-positive bacterium S. aureus under dark conditions.[7]

Experimental Protocol: Disc Diffusion Method

The disc diffusion method is a widely used qualitative technique to assess the antimicrobial activity of chemical substances.[8]

Materials:

-

Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria)

-

Bacterial or fungal cultures

-

Sterile paper discs (e.g., Whatman filter paper, 5-6 mm diameter)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic/antifungal discs (e.g., Ciprofloxacin, Fluconazole)

-

Sterile swabs

Procedure:

-

Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Plate Inoculation: Using a sterile swab, uniformly spread the microbial inoculum over the entire surface of the agar plate to create a lawn.

-

Disc Application: Aseptically place sterile paper discs onto the inoculated agar surface.

-

Compound Application: Pipette a defined volume (e.g., 20-30 µL) of the test compound solution at a specific concentration onto each disc.[1] Also, place a standard antibiotic disc and a solvent control disc.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25°C for 72 hours for fungi).[1]

-

Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters (mm).

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

To quantify the antimicrobial activity, the Minimum Inhibitory Concentration (MIC) is determined, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] The broth microdilution method is a common technique for this purpose.

Procedure:

-

Preparation: In a 96-well microplate, add 50 µL of sterile broth to each well.

-

Serial Dilution: Add 50 µL of the test compound (at 2x the highest desired concentration) to the first well. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under the same conditions as the disc diffusion test.

-

Analysis: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Antioxidant Activity Screening

Antioxidants are compounds that can prevent or delay cellular damage caused by free radicals.[10] The antioxidant potential of 1,2,4-triazole derivatives is a significant area of investigation.

Data Presentation: Antioxidant Activity

| Compound ID | DPPH Radical Scavenging Activity (IC₅₀, µg/mL) |

| Derivative A | Value |

| Derivative B | Value |

| Ascorbic Acid (Standard) | e.g., 4.5[11] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method for screening the antioxidant activity of compounds. It is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH solution (0.1 mM in methanol or ethanol)

-

Test compounds dissolved in a suitable solvent

-

Standard antioxidant (e.g., Ascorbic acid, Trolox)

-

96-well microplate or cuvettes

-

Spectrophotometer

Procedure:

-

Reagent Preparation: Prepare a fresh 0.1 mM DPPH working solution in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0. Keep the solution protected from light.

-

Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of the test compound or standard to the wells.

-

Initiate Reaction: Add 100 µL of the DPPH working solution to each well. The control well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Plot the % inhibition against the compound concentration to determine the IC₅₀ value.

References

- 1. microbiologyjournal.org [microbiologyjournal.org]

- 2. Synthesis and anti-microbial evaluation of some novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atcc.org [atcc.org]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tsijournals.com [tsijournals.com]

- 9. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of N-Substituted Derivatives from 3,5-Dimethyl-4H-1,2,4-Triazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted derivatives of 3,5-dimethyl-4H-1,2,4-triazole. This class of compounds is of significant interest in drug discovery, exhibiting a range of biological activities, including antifungal and anticancer properties.[1][2][3][4]

Introduction

The this compound core is a versatile scaffold for the development of novel therapeutic agents. Substitution at the nitrogen atoms of the triazole ring allows for the modulation of the compound's physicochemical properties and biological activity. The primary methods for N-substitution are N-alkylation and N-arylation, which can be achieved through various synthetic strategies, including conventional heating and microwave-assisted reactions. Regioselectivity is a key consideration in these syntheses, as substitution can occur at the N-1 or N-4 position of the triazole ring.

Applications in Drug Development

N-substituted 3,5-dimethyl-1,2,4-triazole derivatives have shown promise in several therapeutic areas:

-

Antifungal Activity: Many N-substituted triazoles function as antifungal agents by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[2] This disruption of the fungal cell membrane leads to cell death.

-

Anticancer Activity: The anticancer effects of these derivatives can be attributed to various mechanisms, including the inhibition of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), which is a key player in cell proliferation and survival signaling pathways.[1] Some derivatives have also been shown to induce apoptosis through the p53 signaling pathway.[5][6]

Experimental Protocols

This section details the protocols for the N-alkylation and N-arylation of this compound.

Protocol 1: N-Alkylation of this compound (Microwave-Assisted)

This protocol describes a rapid and efficient method for the N-alkylation of this compound using microwave irradiation.[7][8]

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, ethyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Ionic liquid (e.g., hexylpyridinium bromide) or a polar aprotic solvent (e.g., DMF, Acetonitrile)

-

Microwave reactor

-

20 mL microwave reaction vessel with a magnetic stirrer

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-